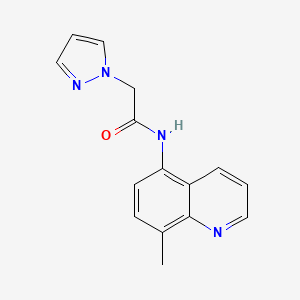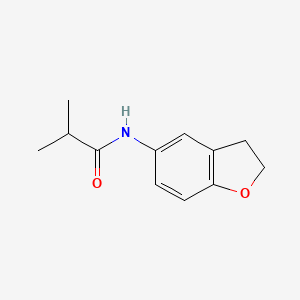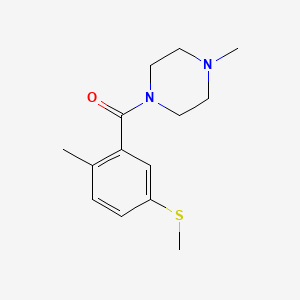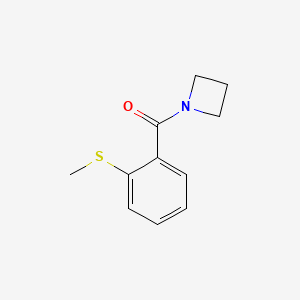
1-(Azetidin-1-yl)-2-phenylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-phenylsulfanylethanone, also known as APSE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. APSE is a chiral molecule that contains both sulfur and nitrogen atoms, making it a unique and interesting compound for study. In
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone are still being studied, but preliminary research has shown that it may have a range of effects on the body. In addition to its potential cognitive benefits, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have an effect on the immune system, although the exact mechanism of this effect is not yet understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Azetidin-1-yl)-2-phenylsulfanylethanone in lab experiments is its unique structure, which allows for a range of potential applications. Additionally, the synthesis method for 1-(Azetidin-1-yl)-2-phenylsulfanylethanone is well-established, making it relatively easy to obtain. However, one limitation of using 1-(Azetidin-1-yl)-2-phenylsulfanylethanone in lab experiments is its potential toxicity. While 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has not been shown to be highly toxic, it is important to use caution when handling and using this compound.
Zukünftige Richtungen
There are many potential future directions for research on 1-(Azetidin-1-yl)-2-phenylsulfanylethanone. One area of interest is its potential as a drug candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone and its effects on the body. Finally, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone's unique structure may make it useful in the development of new materials and polymers, which could have a range of applications in various fields.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone involves the reaction of phenylsulfanylacetic acid with azetidine in the presence of a catalyst. This reaction results in the formation of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone as a racemic mixture. However, the enantiopure form of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone can be obtained through chiral resolution techniques. The synthesis method for 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been well-established in the literature and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been investigated as a potential drug candidate due to its ability to inhibit certain enzymes and receptors. In organic synthesis, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been used as a chiral building block for the synthesis of other compounds. In materials science, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been studied for its potential use in the development of new polymers and materials.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-11(12-7-4-8-12)9-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXPKRHLLLLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-phenylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)



![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)






![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)

![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)